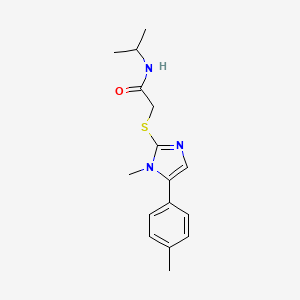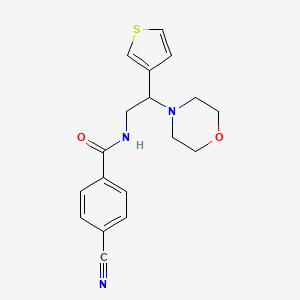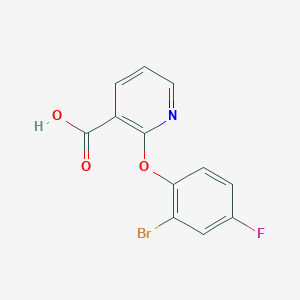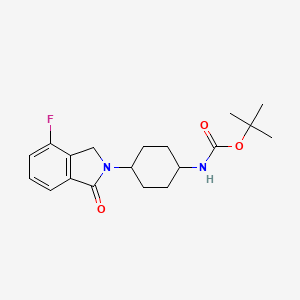![molecular formula C25H23ClN6O2S B2752122 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 1223919-67-2](/img/no-structure.png)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities . The compound also contains a butoxyphenyl group and a chlorophenyl group, which could potentially influence its physical and chemical properties, as well as its biological activity.
Applications De Recherche Scientifique
Synthesis and Insecticidal Assessment
A study by Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety. These compounds were assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The study detailed the synthesis process and provided insights into the potential applications of these heterocycles in developing new insecticidal agents (Fadda et al., 2017).
Antibacterial and Antifungal Activities
Hassan (2013) conducted research on the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).
Anticancer and Antimicrobial Activities
A study by Riyadh et al. (2013) detailed the synthesis of antipyrine-based heterocycles and assessed their anticancer and antimicrobial activities. The study highlights the potential of these compounds in therapeutic applications, particularly in targeting cancer cells and microbes (Riyadh et al., 2013).
Heteroaromatization and Antimicrobial Activity
Research by El-Agrody et al. (2001) focused on the heteroaromatization with 4-hydroxycoumarin to synthesize novel pyrano[2,3-d]pyrimidines, triazolo[1,5-c]pyrimidines, and other derivatives. Some of these synthesized compounds were tested for their antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (El-Agrody et al., 2001).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloroacetyl chloride. The second intermediate is 2-chloro-N-(2-chlorophenyl)acetamide, which is synthesized from 2-chloroaniline and chloroacetyl chloride. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide.", "Starting Materials": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloroacetyl chloride", "amount": "1 equivalent" }, { "name": "2-chloroaniline", "amount": "1 equivalent" }, { "name": "chloroacetyl chloride", "amount": "1 equivalent" }, { "name": "N,N'-dicyclohexylcarbodiimide (DCC)", "amount": "1 equivalent" } ], "Reaction": [ { "step": "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate", "conditions": "4-butoxyaniline and 2-chloroacetyl chloride in the presence of a base such as triethylamine in a suitable solvent such as dichloromethane", "yield": "moderate to good yield" }, { "step": "Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide intermediate", "conditions": "2-chloroaniline and chloroacetyl chloride in the presence of a base such as triethylamine in a suitable solvent such as dichloromethane", "yield": "moderate to good yield" }, { "step": "Coupling of the two intermediates to form the final product", "conditions": "The two intermediates are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine in a suitable solvent such as dichloromethane", "yield": "moderate to good yield" } ] } | |
Numéro CAS |
1223919-67-2 |
Nom du produit |
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide |
Formule moléculaire |
C25H23ClN6O2S |
Poids moléculaire |
507.01 |
Nom IUPAC |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C25H23ClN6O2S/c1-2-3-14-34-18-10-8-17(9-11-18)21-15-22-24-28-29-25(31(24)12-13-32(22)30-21)35-16-23(33)27-20-7-5-4-6-19(20)26/h4-13,15H,2-3,14,16H2,1H3,(H,27,33) |
Clé InChI |
APQRQTVRVPKNJC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5Cl)C3=C2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)

![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2752049.png)

![3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea](/img/structure/B2752051.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2752052.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2752054.png)

![N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2752056.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2752060.png)

